N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including X-ray crystallography and NMR spectroscopy . Unfortunately, the specific molecular structure of “N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide” is not provided in the search results.Scientific Research Applications
Solvent and Reaction Medium
N-(2,4-Dimethylphenyl)formamide serves as a versatile solvent and reaction medium in organic synthesis. Researchers use it to dissolve and facilitate reactions involving various compounds. Its solubility properties make it valuable for dissolving both polar and nonpolar substances. As a reaction medium, it provides an environment conducive to chemical transformations, allowing for efficient synthesis of complex molecules .
Polymer Synthesis
This compound plays a crucial role in the synthesis of several polymers:
- Poly(ethylene terephthalate) (PET) : PET, used in beverage bottles and textile fibers, relies on N-(2,4-Dimethylphenyl)formamide during its polymerization process .
Antipromastigote Activity
A molecular simulation study highlighted the potent in vitro antipromastigote activity of compound 13 (which corresponds to N-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide). The compound exhibited favorable binding patterns in the LmPTR1 pocket, characterized by a lower binding free energy. This finding suggests potential antileishmanial properties .
Drug Synthesis
While not directly a drug itself, N-(2,4-Dimethylphenyl)formamide is involved in the synthesis of pharmacologically active compounds. Researchers explore novel synthetic methodologies to enhance druglikeness and ADME-Tox properties. Its incorporation into drug scaffolds contributes to drug discovery and development .
Tetrahydro-4(1H)pyridone Derivatives
The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate yields 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones. These derivatives have interesting structural features and may find applications in medicinal chemistry or materials science .
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-13-8-9-19(15(3)10-13)24-20(17-11-26-12-18(17)23-24)22-21(25)16-7-5-4-6-14(16)2/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCBXKBBMGRZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide |
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